molecular formula C22H22N6 B2798206 N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946217-39-6

N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2798206
CAS RN: 946217-39-6
M. Wt: 370.46
InChI Key: HCTDREVHFGOBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound with the molecular formula C22H22N6 . It is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds . The N butanol at position 2 of roscovitine was replaced by an amino group or N-glycosyl at N5 of pyrazolopyrimidine .


Molecular Structure Analysis

The molecular structure of “N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .

Future Directions

The future directions for “N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” and similar compounds could involve further investigations into their potential as CDK2 inhibitors for cancer treatment . This could include more detailed studies on their synthesis, biological activity, and molecular modeling investigations .

properties

IUPAC Name

6-N-cyclopentyl-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-3-9-16(10-4-1)24-20-19-15-23-28(18-13-5-2-6-14-18)21(19)27-22(26-20)25-17-11-7-8-12-17/h1-6,9-10,13-15,17H,7-8,11-12H2,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTDREVHFGOBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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